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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).

Identified through high-throughput screening, this small molecule, with the PubChem

Compound Identifier (CID) 15945391, has emerged as a valuable tool for investigating the

physiological and pathological roles of GPR55. While the primary focus of available literature

has been on its pharmacological activity, this guide synthesizes the current, albeit limited,

understanding of its safety and toxicity profile. This document is intended to provide a

comprehensive overview for researchers and drug development professionals, highlighting

both what is known and the significant gaps in the existing data.

Introduction to ML186
ML186, chemically known as N-(4-(morpholinosulfonyl)phenyl)-2-phenylacetamide, is a

member of the morpholinosulfonylphenylamide scaffold. It was identified as a selective GPR55

agonist by the National Institutes of Health's Molecular Libraries Program.[1] The GPR55

receptor itself is a subject of intense research due to its potential involvement in a variety of

physiological processes, including pain sensation, inflammation, and bone metabolism. The

availability of a selective agonist like ML186 is crucial for elucidating the specific functions of

this receptor.
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Pharmacodynamics and Selectivity
The primary pharmacodynamic action of ML186 is the activation of the GPR55 receptor.

Quantitative data from preclinical studies have established its potency and selectivity.

Table 1: Pharmacodynamic Profile of ML186

Parameter Value Source

GPR55 Agonist Potency

(EC50)
305 nM [1]

Selectivity against GPR35 >100-fold [1]

Selectivity against CB1

Receptor
>100-fold [1]

Selectivity against CB2

Receptor
>100-fold [1]

This high degree of selectivity is a critical feature, as it minimizes the potential for off-target

effects that could confound experimental results or lead to unforeseen toxicity. The compound

has been shown to activate downstream signaling pathways of GPR55, including ERK

phosphorylation and PKCβII translocation.[1]

Preclinical Safety and Toxicity
Currently, there is a significant lack of publicly available, formal preclinical safety and toxicity

data for ML186. No dedicated in-depth toxicology reports, good laboratory practice (GLP)

compliant studies, or comprehensive safety data sheets (SDS) specific to ML186 were

identified in the public domain. The information presented below is inferred from the general

understanding of preclinical drug development and the limited available data for related

compounds and GPR55 ligands.

In Vitro Toxicity
Detailed in vitro cytotoxicity studies on a wide range of cell lines have not been published for

ML186. While some studies have investigated the cytotoxic effects of other GPR55 agonists,
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these findings are not directly transferable to ML186. For instance, the GPR55 agonist DHA-DA

has been shown to exert cytotoxic effects in certain cancer cell lines.[2] However, without direct

testing, the cytotoxic potential of ML186 remains unknown.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

A standard method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay. The general protocol is as follows:

Cell Seeding: Plate cells of a chosen cell line (e.g., HEK293, HepG2) in a 96-well plate at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of ML186 (typically from

nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a

vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a

few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT

to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve

the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g.,

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value (the concentration at which 50% of cell viability is inhibited) can then be

determined by plotting cell viability against the logarithm of the compound concentration.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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